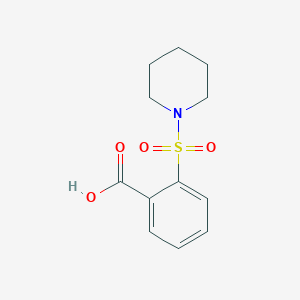

2-(Piperidin-1-ylsulfonyl)benzoic acid

Description

Contextualization within Sulfonamide Chemistry

The sulfonamide functional group (-SO₂NH-) is a cornerstone of medicinal chemistry. Historically significant as the basis for the first broadly effective antibacterial drugs, sulfonamides continue to be a vital component in a wide array of therapeutic agents. Their versatility is demonstrated by their presence in drugs targeting a variety of conditions, including diuretics, antivirals, anti-inflammatories, and anticancer agents.

The sulfonamide group acts as a versatile linker and a key pharmacophore. Its ability to form strong hydrogen bonds and its tetrahedral geometry allow it to interact effectively with biological targets, most notably enzymes. In drug design, the incorporation of a sulfonamide moiety can influence a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. The synthesis of molecules like 2-(piperidin-1-ylsulfonyl)benzoic acid is part of a broader effort to explore the vast chemical space afforded by sulfonamide derivatives, creating libraries of compounds for screening against various diseases.

Significance of Substituted Benzoic Acid Scaffolds in Chemical Biology

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis and are prevalent in numerous biologically active compounds. nih.gov The benzoic acid scaffold consists of a benzene (B151609) ring attached to a carboxylic acid group. The properties and reactivity of this scaffold can be finely tuned by adding different substituents to the benzene ring.

In this compound, the piperidinylsulfonyl group is located at the ortho-position (position 2) relative to the carboxylic acid. This specific substitution pattern is of particular interest due to the "ortho effect." Generally, an ortho-substituted benzoic acid is a stronger acid than its meta- or para-isomers, or even benzoic acid itself. wikipedia.orgquora.com This is often attributed to steric hindrance, where the bulky ortho-substituent forces the carboxylic acid group to twist out of the plane of the benzene ring. wikipedia.orgvedantu.com This rotation inhibits resonance between the carboxyl group and the ring, which ultimately stabilizes the resulting carboxylate anion and increases the acid's strength. wikipedia.orgvedantu.com The carboxylic acid group itself is a key functional group for interacting with biological targets, often forming critical hydrogen bonds or salt bridges with amino acid residues in proteins. nih.gov

Table 1: Influence of Substitution on Benzoic Acid Acidity

| Compound | pKa | Note |

| Benzoic Acid | 4.20 | Reference compound |

| o-Nitrobenzoic Acid | 2.17 | Stronger acid due to electron-withdrawing group and ortho effect |

| m-Nitrobenzoic Acid | 3.45 | Weaker than ortho isomer |

| p-Nitrobenzoic Acid | 3.43 | Weaker than ortho isomer |

| o-Methylbenzoic Acid | 3.91 | Stronger than benzoic acid due to ortho effect, despite methyl being an electron-donating group |

| p-Methylbenzoic Acid | 4.37 | Weaker acid due to electron-donating group |

Note: pKa values are approximate and can vary slightly with measurement conditions. This table illustrates the general principle of the ortho effect.

Role of Piperidine (B6355638) Moieties in Chemical Synthesis and Functionalization

The piperidine ring is a six-membered nitrogen-containing heterocycle that is one of the most ubiquitous structural motifs in pharmaceuticals and natural products, particularly alkaloids. nih.govencyclopedia.pub Its prevalence highlights its role as a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.

Incorporating a piperidine moiety into a molecule can have several beneficial effects:

Modulating Physicochemical Properties: The nitrogen atom in the piperidine ring can be protonated at physiological pH, which can increase the water solubility and polarity of the parent molecule. This is a crucial factor in drug design for improving bioavailability. thieme-connect.com

Providing a Vector for Functionalization: The piperidine ring can be easily modified with various substituents, allowing chemists to explore structure-activity relationships (SAR) and optimize a compound's biological activity and selectivity. thieme-connect.com

Enhancing Binding Interactions: The three-dimensional chair-like conformation of the piperidine ring can provide an optimal orientation for substituents to interact with pockets on a biological target. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-1-ylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c14-12(15)10-6-2-3-7-11(10)18(16,17)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINZZICRQFQURD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746607-56-7 | |

| Record name | 2-(piperidine-1-sulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Strategic Approaches for the Synthesis of 2-(Piperidin-1-ylsulfonyl)benzoic acid

The assembly of the target molecule can be approached from several angles, depending on the available starting materials and the desired substitution patterns on either the benzoic acid or the piperidine (B6355638) moiety. Key strategies involve the sequential or convergent formation of the core structural components.

The most direct and widely employed method for constructing the piperidinylsulfonyl group is the reaction between a piperidine derivative and a benzoic acid derivative bearing a sulfonyl chloride. This reaction is a classic example of nucleophilic substitution.

A common synthetic route involves the coupling of an appropriate sulfonyl chloride with piperidine under basic conditions. nih.gov For instance, the synthesis of related structures often starts with a precursor like anthranilic acid (2-aminobenzoic acid), which is first chlorosulfonated to introduce the sulfonyl chloride group. This reactive intermediate, a sulfonyl chloride, is then treated with piperidine. The nitrogen atom of the piperidine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the stable sulfonamide S-N bond.

In other variations, a substituted chlorosulfonylbenzoic acid is reacted with a piperazine (B1678402) derivative in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758) (CH2Cl2) at controlled temperatures, often starting at 0°C and warming to room temperature. nih.gov A similar strategy is used for synthesizing 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoic acid, where 5-chlorosulfonyl-2-hydroxyl-benzoic acid methyl ester is reacted with N-methylpiperazine. google.com

Table 1: Reaction Conditions for Sulfonamide Linkage Formation

| Precursors | Base/Reagent | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Anthranilic acid (via chlorosulfonation) + Piperidine | Not specified | Not specified | Low temperatures | |

| 3-chlorosulfonylbenzoic acid + 2-(Piperazin-1-yl)benzimidazole | Triethylamine | CH₂Cl₂/THF | 0°C to RT | nih.gov |

| Appropriate sulfonyl chloride + Anthranilic acid | NaHCO₃ | Water | Not specified | nih.gov |

| 5-chlorosulfonyl-2-hydroxyl-benzoic acid methyl ester + N-methylpiperazine | Not specified | Organic solvent | Not specified | google.com |

The benzoic acid moiety can either be present from the start of the synthesis or be generated in a later step from a suitable precursor.

Starting with a Benzoic Acid Derivative: A prevalent strategy begins with a readily available benzoic acid derivative, such as methyl salicylate (B1505791) or anthranilic acid. google.com In a patented method, methyl salicylate is used as the initial raw material, which undergoes chlorosulfonation and subsequent reaction with N-methylpiperazine. The final step to obtain the target benzoic acid is the hydrolysis of the methyl ester group under basic conditions (e.g., in lye). google.com

Oxidation of an Aromatic Methyl Group: An alternative approach involves the oxidation of a methyl group attached to the benzene (B151609) ring. For example, substituted tolyl derivatives can be selectively oxidized to the corresponding benzoic acids. researchgate.net This method allows for the late-stage introduction of the carboxylic acid function after the sulfonamide portion of the molecule has been assembled. Catalytic systems, such as those based on cobalt acetate (B1210297) with air as the oxidant, have been successfully used for this transformation. researchgate.net

Functional Group Interconversion: In some synthetic schemes, the carboxylic acid group is revealed after other key bonds are formed. For instance, a precursor like 2-amino-5-(piperidine-1-sulfonyl)benzoic acid can be synthesized, and the amino group can later be converted to another substituent (e.g., a chloro group) via diazotization, demonstrating the manipulation of the benzoic acid core.

In the synthesis of this compound, the piperidine ring is typically introduced as a complete, pre-formed entity. Piperidine itself is a common and commercially available reagent. The primary method involves its direct use in a nucleophilic substitution reaction with a sulfonyl chloride precursor, as detailed in section 2.1.1.

While the formation of the piperidine ring is not usually part of the main synthetic sequence for the target compound, the piperidine building block itself can be synthesized through various established methods. The most common industrial source is the hydrogenation of pyridine (B92270) over transition metal catalysts. nih.gov

The synthetic strategy is modular, allowing for the use of substituted piperidines to generate a diverse range of analogs. This approach is crucial for structure-activity relationship (SAR) studies. For example, using 2-methylpiperidine (B94953) or N-methylpiperazine in place of piperidine leads to the corresponding substituted analogs. google.comscbt.com The functionalization is therefore achieved by selecting the appropriately substituted piperidine starting material rather than by modifying the piperidine ring after it has been attached to the sulfonylbenzoic acid core. researchgate.net

The parent compound, this compound, is achiral and therefore does not present issues of stereoisomerism. However, stereochemical considerations become critical when the piperidine ring is substituted, creating one or more stereocenters.

An example is the related compound 2-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid, where the carbon at the 2-position of the piperidine ring is a chiral center. scbt.com Control over the stereochemistry of the final product is typically achieved by using an enantiomerically pure starting material. The synthesis would employ either (R)-2-methylpiperidine or (S)-2-methylpiperidine to yield the corresponding single enantiomer of the final product. If a racemic mixture of the substituted piperidine is used, the final product will also be a racemic mixture, which may require subsequent chiral chromatography for separation. The stereochemical integrity of the chiral center is generally maintained during the sulfonamide formation step, as the reaction does not occur at the stereocenter itself.

Table 2: Chirality in this compound and Analogs

| Compound Name | Piperidine Moiety | Chirality | Stereochemical Consideration |

|---|---|---|---|

| This compound | Piperidine | Achiral | Not applicable |

| 2-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid | 2-Methylpiperidine | Chiral | Requires use of enantiomerically pure starting material for stereocontrol. |

| 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoic acid | N-Methylpiperazine | Achiral | Not applicable |

Mechanistic Investigations of Synthetic Transformations

Understanding the underlying mechanisms of the key bond-forming reactions is essential for optimizing reaction conditions and predicting outcomes.

The formation of the sulfonamide linkage between the piperidine ring and the sulfonylbenzoic acid core is a cornerstone of the synthesis. This transformation proceeds via a nucleophilic substitution mechanism at the sulfur atom of a sulfonyl chloride precursor.

The reaction mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of piperidine onto the electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl). This attack forms a transient intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, resulting in the formation of the stable sulfur-nitrogen (S-N) bond of the sulfonamide. The reaction is often facilitated by the presence of a base, which neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, thereby driving the equilibrium towards the product side. The exothermic nature of this reaction often necessitates cooling to prevent decomposition and side reactions.

This mechanistic pathway is a well-established principle in sulfur chemistry and is broadly applicable to the synthesis of a wide array of sulfonamide-containing molecules.

Carboxylation Reaction Mechanisms

The introduction of a carboxyl group onto an aromatic ring, known as carboxylation, is a fundamental transformation in organic synthesis. In the context of this compound, the synthesis rarely involves direct carboxylation of a piperidinylsulfonyl benzene precursor due to the deactivating nature of the sulfonyl group. Instead, synthetic strategies typically start with a pre-carboxylated raw material. However, understanding the theoretical mechanisms is crucial for developing novel synthetic routes.

Key carboxylation mechanisms applicable to aromatic compounds include:

Kolbe-Schmitt Reaction : This method involves the nucleophilic addition of a phenoxide to carbon dioxide, typically under high pressure and temperature. For this to be applicable to the synthesis of the target compound, a hydroxyl-substituted piperidinylsulfonylbenzene would be required as a precursor. The mechanism proceeds via the formation of a salicylate derivative.

Oxidation of an Alkyl Group : A common and effective method for producing benzoic acids is the oxidation of a toluene (B28343) derivative. A synthetic route could involve the sulfonation of 2-methylbenzonitrile, followed by reaction with piperidine and subsequent hydrolysis of the nitrile and oxidation of the methyl group to a carboxylic acid.

Grignard Reaction : Carboxylation can be achieved by reacting an aryl Grignard reagent (formed from an aryl halide) with carbon dioxide. A potential pathway could start with 2-bromobenzenesulfonyl chloride, which would first react with piperidine, then form a Grignard reagent, and finally be carboxylated with CO2.

The choice of method depends on the available starting materials and the compatibility of other functional groups on the molecule.

| Reaction Name | Key Reagents | General Mechanism | Applicability Context |

|---|---|---|---|

| Kolbe-Schmitt Reaction | Phenoxide, CO₂, High Pressure/Temp | Electrophilic aromatic substitution on a phenoxide ring | Requires a hydroxyl precursor |

| Side-Chain Oxidation | KMnO₄ or K₂Cr₂O₇ | Oxidation of a benzylic carbon | Requires a toluene-based precursor |

| Grignard Reaction | Mg, CO₂, then H₃O⁺ | Nucleophilic attack of Grignard reagent on CO₂ | Requires an aryl halide precursor |

Rearrangement Reactions in Derivatization

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a new structural isomer. While this compound itself is not prone to simple rearrangement, its derivatives can be designed to undergo specific, synthetically useful rearrangements.

A notable example is the Benzilic Acid Rearrangement , which is the 1,2-rearrangement of a 1,2-diketone to form an α-hydroxy carboxylic acid in the presence of a strong base. wikipedia.orgorganic-chemistry.org This reaction could be employed in the derivatization of the target compound. For instance, a derivative of this compound containing a benzil (B1666583) (1,2-diphenylethanedione) moiety could be synthesized. Treatment of this derivative with a base like potassium hydroxide (B78521) would induce the rearrangement.

The established mechanism for the benzilic acid rearrangement proceeds through several key steps wikipedia.org:

Nucleophilic Attack : A hydroxide ion attacks one of the carbonyl carbons of the 1,2-diketone, forming a tetrahedral alkoxide intermediate.

Bond Rotation : The intermediate rotates to a conformer that positions the migrating group (R) for attack on the adjacent carbonyl carbon.

Migration : In a concerted step, the R group migrates to the neighboring carbonyl carbon. This is the rate-determining step and results in the formation of a new alkoxide and a ketone.

Proton Transfer : The newly formed alkoxide is more basic than the conjugate base of the starting carboxylic acid, leading to a rapid and irreversible intramolecular proton transfer, yielding a stabilized carboxylate.

Acidification : A final workup with acid protonates the carboxylate to give the final α-hydroxy carboxylic acid product.

This rearrangement is most effective with aromatic diketones and those lacking enolizable protons, which would otherwise compete via aldol (B89426) condensation. wikipedia.orgorganic-chemistry.org The reaction can also be adapted to form α-hydroxy esters or amides by using alkoxides or amide anions instead of hydroxide, a process known as the benzilic ester rearrangement. wikipedia.org

| Step | Description | Key Feature |

|---|---|---|

| 1 | Reversible nucleophilic addition of OH⁻ to a carbonyl group | Formation of a tetrahedral intermediate |

| 2 | Migration of an aryl or alkyl group to the adjacent carbonyl carbon | Rate-determining 1,2-shift |

| 3 | Irreversible intramolecular proton transfer | Formation of a stable carboxylate |

| 4 | Protonation of the carboxylate upon acidic workup | Yields the final α-hydroxy acid product |

By creating derivatives of this compound that can undergo such rearrangements, chemists can access novel molecular architectures with potentially unique properties.

Based on a comprehensive search of publicly available scientific literature, detailed experimental data for the structural and conformational analysis of the specific compound, this compound, is not available.

While characterization data exists for similar and related structures, such as halogenated or otherwise substituted analogues, the strict requirement to focus solely on "this compound" prevents the inclusion of this information. The experimental research findings necessary to populate the requested sections on advanced spectroscopic characterization (NMR, IR, Raman, MS, UV-Vis) and single-crystal X-ray diffraction for this exact molecule have not been published in the sources accessed.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with the specified data tables and detailed research findings as requested in the instructions.

Structural Elucidation and Conformational Analysis

Crystallographic Studies and Solid-State Structure

Polymorphism and Supramolecular Interactions

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. The polymorphism of a molecule like 2-(piperidin-1-ylsulfonyl)benzoic acid would be influenced by the interplay of intermolecular forces that govern how the molecules pack in a crystal lattice.

Analysis of Conformational Isomers in the Solid State

The conformation of a molecule in the solid state is its "frozen" spatial arrangement within the crystal lattice. For this compound, several key conformational features would be of interest. The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. The orientation of the piperidine ring relative to the sulfonyl group and the orientation of the entire piperidinylsulfonyl group with respect to the benzoic acid ring are key conformational parameters.

Computational Chemistry for Structural Insights

In the absence of extensive experimental data, computational chemistry provides powerful tools to predict and understand the structural and electronic properties of molecules like this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can be employed to optimize the geometry of this compound, predicting bond lengths, bond angles, and dihedral angles for its most stable conformation.

Furthermore, DFT can elucidate the electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. This information is valuable for understanding the molecule's reactivity and the nature of its intermolecular interactions.

Conformational Analysis using Quantum Mechanical Methods

Quantum mechanical methods, including DFT, offer a more accurate approach to conformational analysis compared to simpler molecular mechanics methods, albeit at a higher computational cost. These methods can be used to perform a systematic search of the conformational space of this compound to identify all low-energy conformers.

By calculating the relative energies of different conformers, it is possible to predict the most likely shapes the molecule will adopt. For flexible molecules, this can reveal a landscape of several stable conformations that may be accessible at room temperature. This is particularly relevant for understanding the molecule's behavior in solution and its potential to interact with biological targets.

Molecular Dynamics Simulations for Conformational Behavior

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. An MD simulation of this compound would involve numerically solving Newton's equations of motion for a system of atoms, resulting in a trajectory that describes how the positions and velocities of the atoms vary with time.

MD simulations can provide insights into the dynamic conformational behavior of the molecule in different environments, such as in a solvent or interacting with a biological membrane. This can reveal the flexibility of the molecule, the timescales of conformational changes, and the influence of the environment on its preferred shapes. For the piperidine ring itself, studies have shown that electrostatic interactions can significantly influence its conformational preferences, a factor that MD simulations can effectively model. nih.gov

Structure Activity Relationship Sar Studies and Derivative Chemistry

Systematic Design and Synthesis of 2-(Piperidin-1-ylsulfonyl)benzoic acid Derivatives

The synthetic strategies for producing derivatives of this compound are multifaceted, allowing for modifications at three primary locations: the piperidine (B6355638) ring, the benzoic acid moiety, and the sulfonyl linker. These modifications are instrumental in fine-tuning the compound's potency, selectivity, and pharmacokinetic properties.

Research into related sulfonamides bearing a piperidine nucleus has shown that even minor modifications, such as N-alkylation, can have a profound impact on biological activity. For instance, a study on a series of sulfonamides revealed that N-ethyl substitution on a related scaffold could potentially retard inhibitory potential against certain enzymes. researchgate.net This suggests that the unsubstituted nitrogen in the piperidine ring might be crucial for specific hydrogen bonding interactions.

Furthermore, the introduction of various substituents at different positions of the piperidine ring has been explored to probe the steric and electronic requirements of the binding pocket. For example, in a series of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids, modifications at the N-1 position of the piperidine ring were found to be critical for their activity as matrix metalloproteinase (MMP) inhibitors. nih.gov

Table 1: Representative Modifications on the Piperidine Ring and Their Potential Impact on Activity (based on related sulfonamide series)

| Modification | Position | Rationale | Potential Effect on Activity |

| Methylation | N-1 | Increase lipophilicity, alter basicity | May increase or decrease activity depending on the target's steric tolerance |

| Ethyl Substitution | N-1 | Further increase in lipophilicity | Potentially reduced activity if the binding pocket is sterically constrained researchgate.net |

| Hydroxyl Group | C-4 | Introduce hydrogen bonding capability | Could enhance binding affinity if a hydrogen bond donor/acceptor is present in the target |

| Phenyl Group | C-4 | Introduce aromatic interactions | May lead to enhanced potency through pi-stacking or hydrophobic interactions |

The benzoic acid portion of the molecule is a key pharmacophoric element, often involved in crucial interactions with biological targets, such as salt bridges or hydrogen bonds. The electronic nature and position of substituents on the aromatic ring can significantly modulate the acidity of the carboxylic acid and influence its binding properties.

Electron-withdrawing groups (EWGs) on the benzene (B151609) ring generally increase the acidity of the benzoic acid, which can lead to stronger ionic interactions with positively charged residues in a target protein. Conversely, electron-donating groups (EDGs) decrease acidity. The position of the substituent (ortho, meta, or para) also plays a critical role in its electronic influence due to resonance and inductive effects. youtube.com

Table 2: Influence of Substituents on the Benzoic Acid Moiety (based on general principles and related compounds)

| Substituent | Position | Electronic Effect | Expected Impact on Acidity | Potential Effect on Biological Activity |

| Nitro (NO₂) | para | Strong EWG | Increases | May enhance binding through stronger ionic interactions |

| Methoxy (OCH₃) | para | EDG (resonance), EWG (inductive) | Decreases | Could decrease binding if ionic interactions are critical; may participate in other interactions |

| Chloro (Cl) | ortho | EWG (inductive) | Increases | May also introduce steric effects that influence binding conformation |

| Methyl (CH₃) | meta | Weak EDG (inductive) | Slightly decreases | Minimal electronic effect, may provide favorable hydrophobic interactions |

The sulfonamide linkage is a critical structural motif in many biologically active compounds. It is a stable, non-hydrolyzable group that can act as a hydrogen bond acceptor. The geometry and electronic properties of the sulfonyl linker are pivotal for the correct orientation of the piperidine and benzoic acid moieties within a binding site.

Bioisosteric replacement of the sulfonamide group is a common strategy in drug design to modulate physicochemical and pharmacokinetic properties while retaining or improving biological activity. zu.ac.aeuaeu.ac.aenih.gov For instance, replacing a sulfonamide with a carboxamide can alter hydrogen bonding patterns and lipophilicity. The efficacy of such replacements is highly context-dependent and relies on the specific interactions within the target protein.

Computational Approaches to Structure-Activity Relationships

Computational chemistry provides powerful tools to understand and predict the SAR of this compound and its derivatives. These methods can guide the design of new analogs with improved properties.

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds.

For sulfonamide and piperidine-containing compounds, QSAR studies have successfully identified descriptors related to hydrophobicity, electronic properties, and steric features as being crucial for activity. For example, a QSAR study on piperine (B192125) analogs, which contain a piperidine moiety, highlighted the importance of the partial negative surface area and the molecular shadow in predicting inhibitory activity. nih.gov Similarly, QSAR models for sulfonamide derivatives have often incorporated topological and electronic descriptors to predict their antidiabetic or anticonvulsant activities. researchgate.netmedwinpublishers.com

A typical QSAR model for this compound derivatives might take the following form:

log(1/IC₅₀) = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR)

Where:

log(1/IC₅₀) is the biological activity.

logP represents the lipophilicity of the molecule.

LUMO (Lowest Unoccupied Molecular Orbital energy) is an electronic descriptor.

MR (Molar Refractivity) is a steric descriptor.

β₀, β₁, β₂, β₃ are the regression coefficients determined from the analysis of a training set of compounds.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. rjb.ro This technique provides valuable insights into the binding mode and the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that stabilize the ligand-protein complex.

For sulfonamide-based inhibitors, docking studies are frequently employed to understand their mechanism of action. nih.govnih.govresearchgate.net For instance, the sulfonamide group is known to coordinate with the zinc ion in the active site of metalloenzymes like carbonic anhydrases and MMPs. Docking simulations can help visualize this coordination and identify other key interactions with surrounding amino acid residues.

In the context of this compound derivatives, docking studies could be used to:

Identify potential biological targets.

Predict the binding poses of different analogs within the active site of a known target.

Rationalize the observed SAR by correlating the binding interactions with biological activity.

Guide the design of new derivatives with improved binding affinity and selectivity.

A typical docking study would involve preparing the 3D structure of the target protein and the ligand, defining the binding site, and then using a scoring function to evaluate the different binding poses. The results can reveal key interactions, such as the carboxylate of the benzoic acid forming a salt bridge with a basic residue (e.g., Arginine or Lysine) and the sulfonamide oxygen atoms acting as hydrogen bond acceptors.

Pharmacophore Modeling and Virtual Screening Strategies

In modern drug discovery, computational techniques such as pharmacophore modeling and virtual screening are indispensable for identifying and optimizing lead compounds. For scaffolds related to this compound, these strategies are employed to navigate vast chemical libraries and prioritize candidates for synthesis and biological evaluation.

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For sulfonamide-based inhibitors, a typical pharmacophore model would include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers. The sulfonamide group itself is a key feature, often acting as a hydrogen bond donor (N-H) and acceptor (O=S=O), while the benzoic acid moiety provides a carboxylic acid group capable of forming strong hydrogen bonds or salt bridges. The piperidine ring contributes a significant hydrophobic or lipophilic feature.

Virtual screening is a computational methodology that involves the high-throughput screening of large compound databases against a biological target. This can be ligand-based, using a known active molecule or a pharmacophore model as a template, or structure-based, where the three-dimensional structure of the target protein is known. For sulfonamide-based compounds, structure-based virtual screening has been effectively used to identify novel inhibitors for various enzymes. mdpi.comnih.gov This process involves docking candidate molecules into the active site of the target protein and scoring their potential binding affinity and interaction patterns. mdpi.comnih.govresearchgate.netnih.gov For instance, virtual screening campaigns have successfully identified novel inhibitors for targets such as sirtuin 2 (SIRT2) and carbonic anhydrases, demonstrating the utility of this approach for discovering leads within this chemical class. mdpi.comnih.gov

Mechanistic Insights into Potential Molecular Interactions

The biological activity of this compound and its derivatives is predicated on their ability to interact with specific biological macromolecules at a molecular level. These interactions, primarily with enzymes and receptors, form the basis of their potential therapeutic effects.

Enzyme Inhibition Mechanisms (e.g., Dihydropteroate (B1496061) Synthase, Aldo-Keto Reductases, Aminopeptidases)

Aldo-Keto Reductases (AKRs): Derivatives of the this compound scaffold have been identified as potent inhibitors of aldo-keto reductases, particularly the AKR1C3 isoform, which is implicated in hormone-related cancers. Structure-activity relationship (SAR) studies on a series of 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones, which are closely related to the core compound, have provided significant mechanistic insights. These studies revealed that the sulfonamide group is critical for activity. Variations in the size or polarity of the piperidine ring were found to severely diminish inhibitory potency, highlighting its importance for optimal binding. A crystal structure of a related inhibitor bound to AKR1C3 confirmed that while the sulfonamide moiety is crucial, other parts of the molecule, such as a pyrrolidinone ring, may not interact directly with key residues in the enzyme's active site but are essential for maintaining the correct orientation for potent inhibition.

| Compound Modification | Effect on AKR1C3 Inhibition |

| Altering piperidine ring size | Diminished activity |

| Altering piperidine ring polarity | Diminished activity |

| Varying pyrrolidinone ring position | Diminished activity |

| Varying pyrrolidinone ring electronics | Diminished activity |

Dihydropteroate Synthase (DHPS): The sulfonamide moiety is a well-established pharmacophore for the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid biosynthesis pathway. Sulfonamides act as competitive inhibitors by mimicking the natural substrate of DHPS, para-aminobenzoic acid (pABA). The structural similarity allows them to bind to the pABA binding pocket in the enzyme's active site. This binding event prevents the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate, thereby halting the production of 7,8-dihydropteroate, a crucial precursor to folic acid. As folic acid is essential for the synthesis of nucleic acids, this inhibition effectively stops bacterial growth and replication.

Aminopeptidases: Currently, there is limited specific information in the public domain regarding the direct inhibitory activity of this compound against aminopeptidases. However, the broader class of sulfonamides has been explored for inhibition of various metalloenzymes, and further investigation would be required to determine any potential activity against this class of proteases.

Receptor Binding and Modulation at a Molecular Level

While the primary focus of research on sulfonamide benzoic acid derivatives has been on enzyme inhibition, studies on analogous structures suggest potential interactions with cellular receptors. For instance, some piperidine-containing compounds have shown an affinity for sigma receptors. nih.gov Furthermore, structural analogs of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid have been suggested to interact with peroxisome proliferator-activated receptors (PPARs). These findings indicate that the this compound scaffold may have the potential to modulate receptor activity, although specific studies on this compound are needed to confirm such interactions and elucidate the molecular mechanisms involved.

Interactions with Nucleic Acids and Proteins

The primary mode of action for this compound and its derivatives involves direct interaction with proteins, specifically enzymes. As discussed, the molecule can bind to the active sites of enzymes like aldo-keto reductases and dihydropteroate synthase. Molecular docking and crystallography studies of related compounds confirm that these interactions are driven by a combination of hydrogen bonds (facilitated by the sulfonamide and carboxylate groups) and hydrophobic interactions (involving the phenyl and piperidine rings).

Direct interaction with nucleic acids is not considered a primary mechanism of action for this class of compounds. Their biological effects are predominantly achieved through the modulation of protein function rather than by intercalating with or binding to DNA or RNA.

Exploration of Potential Biological Applications (Mechanistic Basis)

The specific molecular interactions of this compound provide a mechanistic rationale for its exploration in various biological applications, most notably as an antimicrobial agent.

Antimicrobial Activity: Inhibition of Folic Acid Biosynthesis

The potential antimicrobial activity of this compound is mechanistically rooted in its identity as a sulfonamide. Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. The folic acid biosynthesis pathway is therefore an attractive target for selective antimicrobial agents.

As previously detailed, the enzyme dihydropteroate synthase (DHPS) is a critical component of this pathway. The this compound structure contains the key sulfonamide pharmacophore that can competitively inhibit DHPS by mimicking its natural substrate, pABA. By blocking this enzymatic step, the compound can effectively halt the production of folic acid within bacteria. The subsequent depletion of essential downstream metabolites, including purines and thymidine (B127349) required for DNA synthesis, leads to a bacteriostatic effect, preventing the proliferation of the microorganisms. This well-established mechanism forms the scientific basis for investigating this compound and its derivatives as potential antimicrobial drugs.

Anti-inflammatory Potential: Modulation of Inflammatory Pathways

Derivatives of the piperidine-sulfonamide scaffold have demonstrated potential as anti-inflammatory agents through the modulation of key inflammatory pathways and enzymes. The general class of sulfonamides has been recognized for a wide spectrum of bioactivities, including anti-inflammatory effects. nih.gov The piperidine nucleus is also a common feature in compounds designed for anti-inflammatory purposes. biointerfaceresearch.comacademicjournals.org

One of the primary mechanisms by which such compounds may exert anti-inflammatory effects is through the inhibition of pro-inflammatory enzymes. Lipoxygenases (LOXs) are a family of enzymes that play a critical role in the biosynthesis of leukotrienes, which are potent mediators of inflammation. who.intresearchgate.net Inhibition of LOX is a key strategy for treating inflammatory conditions. who.int Studies on structurally related sulfonamides have identified potent lipoxygenase inhibitory activity. For instance, a series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were evaluated for their inhibitory potential against lipoxygenase, among other enzymes. who.int Similarly, other research has focused on synthesizing sulfonamide derivatives specifically as lipoxygenase inhibitors, with some compounds showing IC₅₀ values in the low micromolar range. nih.gov

Another critical inflammatory pathway is regulated by the transcription factor nuclear factor-kappa B (NF-κB), which controls the expression of numerous pro-inflammatory cytokines and mediators like tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO). Research on 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, which share the piperidine core, found that these compounds could effectively inhibit the production of NO and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Further investigation revealed that the mechanism involved the modulation of the NF-κB signaling pathway, suggesting that related piperidine-sulfonamide structures could act via similar mechanisms to achieve their anti-inflammatory effects. nih.gov

Anticancer Potential: Investigation of Cellular Targets and Pathways

The this compound scaffold has been explored for its anticancer potential, primarily through the development of derivatives that target enzymes overexpressed in tumor environments. nih.govrsc.org Both piperidine and sulfonamide moieties are frequently incorporated into the design of novel anticancer agents. nih.govresearchgate.net

A significant target for this class of compounds is the family of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII. nih.gov These enzymes are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer progression, and metastasis. nih.gov A study on 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives, which are closely related to the parent benzoic acid, demonstrated potent and selective inhibition of these cancer-associated CAs. nih.gov SAR analysis revealed that substitutions on the phenyl ring of the acetamide (B32628) moiety significantly influenced inhibitory activity. For example, a 4-fluoro substitution resulted in the most effective inhibitor of hCA IX (Kᵢ = 1.2 nM), while a 4-hydroxy substitution was optimal for hCA XII inhibition (Kᵢ = 4.3 nM). nih.gov

| Compound | Substitution (R) | hCA I Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |

|---|---|---|---|---|

| 7a | H | 43.6 | 16.5 | 11.4 |

| 7b | 4-OH | 11.2 | 5.3 | 4.3 |

| 7c | 4-OCH₃ | 9.8 | 8.1 | 6.5 |

| 7d | 4-CH₃ | 15.7 | 11.3 | 8.9 |

| 7h | 4-F | 8.5 | 1.2 | 5.1 |

| 7j | 4-Cl | 12.4 | 3.4 | 7.8 |

| 7k | 4-Br | 14.6 | 4.5 | 9.2 |

Table 1: Inhibition constants (Kᵢ) of 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives against human carbonic anhydrase (hCA) isoforms I, IX, and XII. nih.gov

In line with these findings, other studies on benzenesulfonamide (B165840) derivatives have demonstrated significant antiproliferative activity against breast cancer cell lines, including the triple-negative MDA-MB-231 and MCF-7 lines, through the inhibition of CA IX. rsc.org Certain derivatives showed high potency with IC₅₀ values in the low micromolar range and exhibited selectivity against cancer cells over normal breast cells (MCF-10A). rsc.org

| Compound | Substitution | MDA-MB-231 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | MCF-10A IC₅₀ (µM) |

|---|---|---|---|---|

| 4g | p-NO₂ | 5.54 | 2.55 | 47.32 |

| 4h | Vanillin | 1.56 | 1.52 | 27.35 |

Table 2: In vitro antiproliferative activity (IC₅₀) of selected benzenesulfonamide derivatives against human breast cancer cell lines and a normal breast cell line. rsc.org

Other potential anticancer mechanisms for this scaffold include the inhibition of histone deacetylases (HDACs) and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov For example, structurally similar 4-(piperazin-1-ylsulfonyl)benzoic acid derivatives were found to be selective inhibitors of HDAC6. nih.gov

Other Enzyme Modulatory Activities and Target Identification

The this compound framework and its analogs have been shown to modulate a variety of enzymes beyond those directly linked to inflammation and cancer, highlighting the broad therapeutic potential of this chemical class.

Carbonic Anhydrase (CA) Inhibition: As detailed in the anticancer section, sulfonamides are classic inhibitors of carbonic anhydrases. researchgate.netmdpi.com Derivatives of the 2-(piperidin-1-yl)sulfonyl scaffold are potent inhibitors of multiple CA isoforms, including the cytosolic hCA I and II and the transmembrane, tumor-associated hCA IX and XII. nih.govnih.gov The primary sulfonamide group is crucial for coordinating with the zinc ion in the enzyme's active site. rsc.org

Cholinesterase Inhibition: Several studies have identified piperidine sulfonamide derivatives as effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. who.intnih.gov Donepezil, a widely used AChE inhibitor, notably contains a piperidine ring in its structure. nih.gov A series of N-substituted-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide compounds showed significant inhibitory activity against both AChE and BChE. who.int Similarly, benzenesulfonamides incorporating 1,3,5-triazine (B166579) and piperidine moieties were found to be potent BChE inhibitors. nih.gov

| Compound Class | Enzyme | Inhibitory Activity (IC₅₀) |

|---|---|---|

| N-aryl/aralkyl substitued-2''-[(phenylsulfonyl) (piperidin-1-yl) amino] acetamide | AChE | 0.13 ± 0.01 to 2.81 ± 0.05 µM |

| N-aryl/aralkyl substitued-2''-[(phenylsulfonyl) (piperidin-1-yl) amino] acetamide | BChE | 0.21 ± 0.01 to 3.12 ± 0.09 µM |

Table 3: Cholinesterase inhibitory activities of selected piperidine sulfonamide derivatives. who.int

Lipoxygenase (LOX) Inhibition: As mentioned in the context of anti-inflammatory potential, derivatives of this scaffold can inhibit lipoxygenase. One study on N-substituted-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamides reported IC₅₀ values against LOX ranging from 0.31 ± 0.01 to 2.91 ± 0.04 µM, demonstrating potent inhibition. who.int

Ubiquitin Specific Protease 5 (USP5) Inhibition: A detailed SAR study led to the identification of derivatives of piperidinylsulfonyl benzoic acid as allosteric inhibitors of Ubiquitin Specific Protease 5 (USP5), an enzyme involved in protein degradation pathways. biorxiv.org Specifically, a close isomer, 3-((4-phenylpiperidin-1-yl)sulfonyl)benzoic acid, was investigated. The study found that the 4-phenylpiperidine (B165713) moiety was preferred for π-stacking interactions within the enzyme's binding site. The final optimized compound from this series inhibited USP5 catalytic activity with an IC₅₀ of 26 µM and bound to its zinc-finger ubiquitin-binding domain (ZnF-UBD) with a dissociation constant (Kᴅ) of 2.8 µM. biorxiv.org

| Compound | Target | Activity Metric | Value |

|---|---|---|---|

| (3-((4-phenylpiperidin-1-yl)sulfonyl)benzoyl)glycine | USP5 ZnF-UBD | Kᴅ | 2.8 µM |

| (3-((4-phenylpiperidin-1-yl)sulfonyl)benzoyl)glycine | USP5 (catalytic) | IC₅₀ | 26 µM |

Table 4: Inhibitory activity of an optimized piperidinylsulfonyl benzoic acid derivative against USP5. biorxiv.org

Analytical Methodologies for 2 Piperidin 1 Ylsulfonyl Benzoic Acid

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone for the analysis of 2-(Piperidin-1-ylsulfonyl)benzoic acid, providing powerful means to separate it from impurities and related substances. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most pertinent methods, each with its specific applications and advantages.

HPLC is a highly sensitive and versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC is the most common mode used for this purpose, employing a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Detailed research findings indicate that a C18 column is effective for the separation of benzoic acid derivatives. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with an acid modifier like trifluoroacetic acid (TFA) to ensure the protonation of the carboxylic acid group and improve peak shape. Detection is commonly achieved using a UV detector, as the aromatic ring and carbonyl group in the molecule exhibit strong absorbance in the UV region. A validated method for a similar compound, 4-amino benzene (B151609) sulphonamide, utilized a C8 column with a gradient elution, demonstrating the adaptability of HPLC for sulfonamide derivatives. wu.ac.thwu.ac.thresearchgate.net

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Stationary Phase | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 235 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 4-6 minutes |

Gas chromatography is generally less suitable for the direct analysis of this compound due to the compound's low volatility and thermal instability. The high temperatures required for GC analysis could lead to the degradation of the molecule, particularly the cleavage of the sulfonylpiperidine moiety or decarboxylation. However, derivatization of the carboxylic acid group to a more volatile ester, for instance, a methyl or ethyl ester, could potentially enable GC analysis. This approach, while feasible, adds complexity to the sample preparation and may not be the preferred method when HPLC is available.

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions, identifying compounds, and assessing the purity of this compound. For aromatic sulfonamides, silica (B1680970) gel plates are the standard stationary phase. nih.gov The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of a moderately polar solvent and a non-polar solvent is typically employed. Visualization of the separated spots on the TLC plate can be achieved under UV light, as the compound is UV-active. usda.gov

Table 2: Exemplary TLC Systems for this compound

| Stationary Phase | Mobile Phase (v/v) | Visualization | Expected Rf Value |

| Silica Gel 60 F254 | Ethyl Acetate (B1210297) : Hexane (1:1) | UV (254 nm) | 0.4 - 0.6 |

| Silica Gel 60 F254 | Dichloromethane (B109758) : Methanol (95:5) | UV (254 nm) | 0.5 - 0.7 |

| Silica Gel 60 F254 | Chloroform : tert-Butanol (80:20) | UV (254 nm) | 0.6 - 0.8 |

Quantitative Analytical Methods

For the precise determination of the concentration of this compound, quantitative analytical methods such as spectrophotometric assays and titrimetric methods are employed.

UV-Visible spectrophotometry can be utilized for the quantification of this compound. The presence of the benzene ring and the carboxyl group results in characteristic UV absorption. The wavelength of maximum absorbance (λmax) for benzoic acid derivatives is typically observed around 230 nm. researchgate.net A quantitative determination can be performed by preparing a standard curve of absorbance versus concentration using solutions of the pure compound.

For sulfonamides, colorimetric methods based on diazotization and coupling reactions can also be employed for quantification, offering high sensitivity. nih.gov In this method, the primary aromatic amine (if present after hydrolysis of the sulfonamide) is diazotized with nitrous acid, followed by coupling with a chromogenic agent to produce a colored azo dye. The absorbance of the resulting solution is then measured at the λmax of the dye, which is often in the visible region (around 500 nm). nih.gov

Table 3: Potential Spectrophotometric Methods for this compound

| Method | Principle | Wavelength (λmax) |

| Direct UV Spectrophotometry | Measurement of the intrinsic UV absorbance of the aromatic ring and carboxyl group. | ~230 nm |

| Colorimetric Method (after derivatization) | Diazotization of a primary amine (if applicable) and coupling to form a colored azo dye. | ~500 nm |

Titrimetric methods, specifically acid-base titrations, offer a classical and accurate approach for the quantitative analysis of this compound. The carboxylic acid functionality of the molecule allows it to be titrated as an acid. Due to the potential for limited solubility in aqueous media, non-aqueous titrations are often preferred for sulfonamides. uspbpep.comacs.org

In a typical non-aqueous acid-base titration, the compound is dissolved in a suitable non-aqueous solvent, such as glacial acetic acid or a mixture of benzene and methanol. The titration is then carried out with a standardized solution of a strong base in a non-aqueous solvent, for example, sodium hydroxide (B78521) in methanol or tetrabutylammonium (B224687) hydroxide. The endpoint of the titration can be determined potentiometrically using a pH meter with appropriate electrodes or visually with a suitable indicator.

Table 4: General Parameters for Titrimetric Analysis of this compound

| Parameter | Description |

| Titration Type | Non-aqueous Acid-Base Titration |

| Titrant | 0.1 M Sodium Hydroxide in Methanol |

| Solvent | Glacial Acetic Acid or Benzene:Methanol (1:1) |

| Endpoint Detection | Potentiometric or Visual Indicator (e.g., Thymol Blue) |

Degradation and Stability Studies

The stability of a chemical compound is a critical parameter, influencing its storage, handling, and application. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. While specific experimental degradation studies on this compound are not extensively documented in publicly available literature, an understanding of its potential degradation pathways can be inferred from the chemical reactivity of its constituent functional groups: the benzoic acid moiety, the sulfonamide linkage, and the piperidine (B6355638) ring.

This section outlines the probable degradation and stability profile of this compound under various stress conditions, including hydrolysis, oxidation, thermal stress, and photolysis. The predicted degradation products are based on established chemical principles.

Disclaimer: The degradation pathways and products described herein are theoretical and based on the chemical properties of the functional groups present in the molecule. They are presented in the absence of direct experimental data from forced degradation studies on this compound.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many organic molecules in the presence of water, and its rate is often dependent on pH. For this compound, the sulfonamide bond is the most likely site for hydrolytic cleavage.

Acidic Conditions: Under acidic conditions, the sulfonamide linkage may undergo hydrolysis to yield 2-sulfobenzoic acid and piperidine. The reaction is catalyzed by the presence of hydronium ions.

Basic Conditions: In alkaline media, the sulfonamide bond is generally more stable than in acidic conditions. However, at elevated temperatures, base-catalyzed hydrolysis could potentially occur, leading to the same degradation products as in acidic conditions.

Neutral Conditions: In neutral pH, the rate of hydrolysis is expected to be significantly slower compared to acidic or basic conditions.

| Stress Condition | Potential Degradation Products | Chemical Structure of Degradants |

| Acidic Hydrolysis | 2-Sulfobenzoic acid and Piperidine | 2-Sulfobenzoic acid: C7H6O5S Piperidine: C5H11N |

| Basic Hydrolysis | 2-Sulfobenzoic acid and Piperidine | 2-Sulfobenzoic acid: C7H6O5S Piperidine: C5H11N |

Oxidative Degradation

Oxidative degradation can be initiated by exposure to oxidizing agents such as hydrogen peroxide. The piperidine ring, being a secondary amine within a heterocyclic system, is susceptible to oxidation.

The nitrogen atom in the piperidine ring can be oxidized to form the corresponding N-oxide, a common metabolic and degradation pathway for cyclic amines. The formation of other oxidation products, such as those resulting from ring opening, is also possible under more stringent oxidative stress.

| Stress Condition | Potential Degradation Products | Chemical Structure of Degradants |

| Oxidation | 2-(1-Oxidopiperidin-1-yl)sulfonyl)benzoic acid | C12H15NO5S |

Thermal Degradation

Exposure to high temperatures can induce thermal decomposition. For this compound, several degradation pathways are conceivable. Benzoic acid and its derivatives are known to undergo decarboxylation at elevated temperatures. nih.gov Sulfonamides can also undergo thermal decomposition, which may involve the cleavage of the sulfur-nitrogen and carbon-sulfur bonds. researchgate.netakjournals.comnih.gov

Potential thermal degradation pathways could include:

Decarboxylation of the benzoic acid moiety to yield (phenylsulfonyl)piperidine.

Cleavage of the C-S bond, leading to the formation of benzoic acid and piperidine-1-sulfonic acid.

Cleavage of the S-N bond, similar to hydrolysis, yielding 2-sulfobenzoic acid and piperidine.

| Stress Condition | Potential Degradation Products | Chemical Structure of Degradants |

| Thermal Stress | (Phenylsulfonyl)piperidine | C11H15NO2S |

| Benzoic acid and Piperidine-1-sulfonic acid | Benzoic acid: C7H6O2 Piperidine-1-sulfonic acid: C5H11NO3S | |

| 2-Sulfobenzoic acid and Piperidine | 2-Sulfobenzoic acid: C7H6O5S Piperidine: C5H11N |

Photolytic Stability

Photodegradation can occur when a molecule absorbs light energy, leading to chemical reactions. Benzoic acid derivatives can be susceptible to photolytic degradation. researchgate.netresearchgate.netnih.gov The stability of this compound upon exposure to light would depend on its absorption characteristics in the UV-visible spectrum. Potential photolytic degradation could involve reactions such as decarboxylation or rearrangement of the molecule. Without specific experimental data, predicting the exact photoproducts is challenging. However, it is a standard practice in stability studies to evaluate the effect of light to ensure proper storage conditions.

Advanced Research Perspectives and Emerging Areas

Integration with Materials Science and Advanced Functional Systems

The incorporation of sulfonylbenzoic acid derivatives into novel materials is a promising frontier. The distinct chemical functionalities of 2-(Piperidin-1-ylsulfonyl)benzoic acid offer potential for its use as a building block in advanced functional systems. The carboxylic acid group provides a reactive handle for polymerization or for grafting onto surfaces, while the sulfonamide and piperidine (B6355638) groups can impart specific properties such as thermal stability, altered solubility, or sites for metal coordination.

Research into related compounds, such as 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid, has highlighted the utility of this class of molecules in creating new materials. The ability to undergo reactions like nucleophilic aromatic substitution allows for the integration of varied functional groups into polymer backbones or coatings. This versatility could lead to the development of specialty polymers and materials with tailored electronic, optical, or mechanical properties. For this compound, future research could explore its role in:

Polymer Chemistry: Serving as a monomer or an additive to create polymers with enhanced characteristics.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The oxygen and nitrogen atoms could act as coordination sites for metal ions, leading to the formation of complex, porous structures with applications in gas storage, catalysis, or separation.

Functional Surfaces: Grafting the molecule onto surfaces to modify their hydrophilicity, conductivity, or biocompatibility.

| Potential Application Area | Relevant Functional Groups | Potential Material Properties |

|---|---|---|

| Specialty Polymers | Carboxylic Acid, Piperidine Ring | Enhanced thermal stability, modified solubility, reactive sites for cross-linking. |

| Metal-Organic Frameworks (MOFs) | Carboxylic Acid, Sulfonyl Oxygen atoms | Porous structures for catalysis, gas separation, or chemical sensing. |

| Surface Modification | Carboxylic Acid | Altered surface energy (hydrophilicity/hydrophobicity), introduction of specific binding sites. |

Sustainable Synthesis and Green Chemistry Principles in Compound Development

The development of environmentally benign synthetic routes is a core tenet of modern chemistry. Applying green chemistry principles to the synthesis of this compound and its derivatives is crucial for sustainable production. This involves optimizing reactions to reduce waste, minimize energy consumption, and utilize less hazardous materials.

Traditional syntheses of sulfonylbenzoic acids can involve harsh reagents like chlorsulfonic acid or multi-step processes with significant by-product formation. Future research is likely to focus on cleaner, more efficient catalytic methods. For instance, the synthesis of other sulfonylbenzoic acids has been achieved through the catalytic oxidation of corresponding methylsulfonyl toluenes using systems like nitric acid and air in the presence of vanadium or cobalt compounds. google.com Such approaches offer advantages in terms of safety and reduced environmental impact.

Key green chemistry principles applicable to the synthesis of this compound include:

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric quantities to minimize waste. This could involve developing novel catalysts for the direct sulfonylation of benzoic acid derivatives.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or recyclable ionic liquids. The use of polyethylene (B3416737) glycol (PEG) as a recyclable, eco-friendly solvent has been demonstrated for the synthesis of other heterocyclic compounds. researchgate.net

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating. nih.govmdpi.com

| Green Chemistry Principle | Application to Sulfonylbenzoic Acid Synthesis | Potential Benefit |

|---|---|---|

| Catalysis | Development of solid acid catalysts or metal-based catalysts for sulfonation and oxidation steps. beilstein-journals.org | Reduced waste, easier catalyst separation and recycling, milder reaction conditions. |

| Safer Solvents | Replacing chlorinated solvents or excess strong acids with water, PEG, or ionic liquids. researchgate.net | Reduced toxicity and environmental impact. |

| Energy Efficiency | Employing microwave or ultrasound irradiation to accelerate reactions. nih.gov | Shorter reaction times, lower energy consumption, potentially higher yields. |

| Renewable Feedstocks | Exploring synthesis routes from lignin-based benzoic acid derivatives. rsc.org | Reduced reliance on petrochemical sources. |

High-Throughput Screening and Combinatorial Chemistry in the Discovery Process

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for accelerating the discovery of new molecules with desired properties. These techniques allow for the rapid synthesis and evaluation of large libraries of related compounds. The this compound scaffold is well-suited for combinatorial derivatization.

By using the core structure as a template, large libraries of analogues can be generated by systematically varying the substituents on the benzoic acid ring, the piperidine ring, or by modifying the carboxylic acid group (e.g., forming amides or esters). For example, combinatorial synthesis procedures have been developed for libraries based on 3-amino-5-hydroxybenzoic acid, where carboxylic acids and sulfonyl chlorides are coupled to a core structure. researchgate.netnih.gov

A potential combinatorial approach for this compound could involve:

Solid-Phase Synthesis: Anchoring the benzoic acid group to a resin.

Diversification: Reacting the anchored molecule with a variety of sulfonyl chlorides and substituted piperidines.

Cleavage and Screening: Releasing the final products from the resin and screening the resulting library for biological activity or material properties.

Such libraries can be screened in HTS assays to identify "hits" for various applications. nih.govnih.gov The use of positional scanning libraries (PSL) further enhances the efficiency of this process, allowing for the evaluation of millions of compounds through the testing of a much smaller number of samples. nih.gov

Future Directions in Rational Design and Optimization of Sulfonylbenzoic Acid Derivatives

Rational design, often aided by computational modeling, aims to create molecules with specific, predetermined properties. This approach relies on understanding the structure-activity relationship (SAR)—how changes in a molecule's structure affect its function. For the this compound scaffold, future research will likely focus on systematic modifications to probe its SAR for various targets.

SAR studies on related scaffolds, such as sulfamoyl benzamidothiazoles, have demonstrated how systematic modification of different parts of the molecule can lead to more potent compounds. nih.gov Key areas for modification on the this compound structure include:

The Benzoic Acid Ring: Introducing electron-donating or electron-withdrawing groups at different positions to modulate the acidity of the carboxylic group and the electronic properties of the ring.

The Piperidine Ring: Adding substituents to the piperidine ring to alter its steric bulk, lipophilicity, and potential interactions with biological targets.

The Carboxylic Acid: Converting the acid to various esters or amides to change solubility, cell permeability, and binding interactions.

Computational tools, such as molecular docking and molecular dynamics simulations, can be used to predict how these modifications will affect the binding of the molecule to a specific target, guiding the synthesis of more effective compounds. nih.gov This iterative process of design, synthesis, and testing is central to modern drug discovery and materials science, and it represents a clear future direction for optimizing derivatives of this compound. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-(Piperidin-1-ylsulfonyl)benzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of a benzoic acid derivative with piperidine sulfonyl chloride. Reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) must be optimized to avoid side reactions such as over-sulfonylation or hydrolysis of the sulfonyl group. For example, anhydrous dichloromethane under nitrogen atmosphere at 0–5°C may improve yield .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

High-performance liquid chromatography (HPLC) with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35) is recommended for purity assessment . Structural confirmation can be achieved via / NMR, FT-IR (to identify sulfonyl S=O stretches at ~1350–1150 cm), and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle solubility challenges for this compound in biological assays?

Due to its hydrophobic piperidinylsulfonyl group, the compound may require co-solvents like dimethyl sulfoxide (DMSO) or ethanol. Pre-formulation studies (e.g., solubility parameter calculations) and sonication can aid in achieving homogeneous dispersions. Note that DMSO concentrations >1% may interfere with cell-based assays .

Advanced Research Questions

Q. How does the sulfonyl group influence the electrophilic aromatic substitution (EAS) reactivity of this compound?

The electron-withdrawing sulfonyl group deactivates the benzoic acid ring, directing EAS to the meta position relative to itself. Computational studies (e.g., DFT calculations) can predict regioselectivity, while experimental validation via nitration or halogenation reactions can confirm reactivity patterns .

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound for sensitive bioassays?

Implement rigorous quality control (QC), including HPLC purity checks (>95%), residual solvent analysis (e.g., GC-MS), and peptide-content assays if salt forms are present. For critical applications, request additional QC metrics like elemental analysis or NMR integration ratios to ensure consistency .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies may arise from differences in assay conditions (e.g., pH, ionic strength) or impurity profiles. Conduct orthogonal assays (e.g., SPR binding vs. enzymatic inhibition) and characterize impurities via LC-MS. Cross-validate findings with structurally analogous compounds, such as 2-(piperazin-1-ylmethyl)phenylboronic acid, to isolate structure-activity relationships .

Q. What role does the piperidine moiety play in the compound’s pharmacokinetic properties?

The piperidine ring enhances membrane permeability due to its basicity (pKa ~11), facilitating passive diffusion. However, its metabolic stability can be compromised by hepatic cytochrome P450 oxidation. Deuterium labeling at vulnerable positions (e.g., C-2 of piperidine) may prolong half-life, as seen in related analogs .

Q. How should researchers design experiments to study the environmental fate of this compound?

Use -labeled compound to track degradation pathways in soil/water systems. Combine LC-MS/MS for metabolite identification and microspectroscopic techniques (e.g., ToF-SIMS) to analyze adsorption on indoor/outdoor surfaces. Compare degradation rates under UV vs. microbial conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.